molecular formula C23H23FN4O3 B2818278 6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 946204-37-1

6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2818278
CAS No.: 946204-37-1
M. Wt: 422.46
InChI Key: DACUYSCOPFROGY-UHFFFAOYSA-N
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Description

6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a complex organic compound belonging to the class of pyrazolo-pyridazine derivatives. These compounds are of significant interest in medicinal chemistry and pharmaceutical research due to their potential as kinase inhibitors, which play crucial roles in various cellular processes and disease mechanisms, particularly in oncology. This compound is designed with a pyrazolo[3,4-d]pyridazine core structure, which serves as a privileged scaffold in drug discovery. The structure incorporates key pharmacophoric elements: a flat heteroaromatic ring system that can occupy adenine binding pockets in enzymes, and hydrophobic substituents including a 3,5-dimethoxybenzyl group and an isopropyl moiety that may interact with hydrophobic regions of biological targets. The 4-fluorophenyl group at the 1-position adds another dimension of specificity and potential for target engagement. Structurally related pyrazolo[3,4-d]pyridazine compounds have demonstrated potent inhibitory activity against EGFR tyrosine kinase (IC50 values in the nanomolar range have been reported for similar structures), suggesting potential applications in cancer research targeting proliferative diseases. The primary research applications for this compound include use as a reference standard in biological assays, a lead compound in structure-activity relationship (SAR) studies for kinase inhibitor development, and a tool compound for investigating cellular signaling pathways. Researchers exploring treatments for various disorders may find this chemical entity particularly valuable. This product is for non-human research only and is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

6-[(3,5-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c1-14(2)21-20-12-25-28(17-7-5-16(24)6-8-17)22(20)23(29)27(26-21)13-15-9-18(30-3)11-19(10-15)31-4/h5-12,14H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACUYSCOPFROGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(3,5-Dimethoxybenzyl)-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, identified by its CAS number 946204-37-1, is a pyrazolo[3,4-d]pyridazine derivative that has garnered attention for its potential biological activities. This compound's unique structure suggests various pharmacological properties, particularly in the fields of oncology and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of the compound is C23H23FN4O3C_{23}H_{23}FN_{4}O_{3} with a molecular weight of 422.5 g/mol. Its structure includes a pyrazole ring fused with a pyridazine moiety, which is known to contribute to diverse biological activities.

PropertyValue
Molecular Formula C23H23FN4O3
Molecular Weight 422.5 g/mol
CAS Number 946204-37-1

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties due to their ability to inhibit key oncogenic pathways. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by targeting proteins such as BRAF(V600E) and EGFR .

A case study involving a series of pyrazole derivatives demonstrated that certain structural modifications could enhance cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with conventional chemotherapy agents like doxorubicin exhibited a synergistic effect, significantly improving treatment outcomes .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been documented. Research shows that these compounds can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways. This activity is attributed to their ability to interfere with signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .

The biological activity of this compound likely involves multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit kinases involved in tumor proliferation and survival.
  • Induction of Apoptosis : Pyrazole derivatives can induce apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Immune Response : By influencing cytokine production and immune cell activity, these compounds can alter the inflammatory response.

Table: Summary of Biological Activities

Activity TypeEffectivenessReference
Antitumor High efficacy against cancer cell lines
Anti-inflammatory Significant reduction in cytokine levels
Synergistic Effects Enhanced cytotoxicity when combined with doxorubicin

Comparison with Similar Compounds

Key Findings :

  • The 3,5-dimethoxybenzyl group in the target compound enhances solubility compared to the 4-fluorobenzyl analog due to methoxy groups’ polarity.

Substituent Variations at Position 4

Compound Name Position 4 Substituent Steric Bulk LogP* (Predicted)
Target Compound Isopropyl High ~3.8
4-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]... Methyl Low ~2.5

Key Findings :

  • Methyl analogs (e.g., ) are less sterically hindered, which may improve binding to flat active sites in enzymes like kinases .

Aromatic Group Variations at Position 1

Compound Name Position 1 Substituent Halogen Content
Target Compound 4-fluorophenyl 1 fluorine
1-phenyl-4-isopropyl-1,6-dihydro-7H-pyrazolo[...] Phenyl 0 halogens

Key Findings :

  • The 4-fluorophenyl group in the target compound introduces a halogen atom, which can enhance binding affinity to hydrophobic pockets in biological targets via fluorine’s electronegativity and van der Waals interactions.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology:

  • Multi-step synthesis typically involves condensation of substituted hydrazines with pyridazine precursors under acidic or basic conditions. For example, refluxing intermediates in dry pyridine or DMF (120–140°C, 6–12 hours) can improve cyclization efficiency .
  • Key parameters:
  • Solvent selection: Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of aromatic intermediates .
  • Catalysts: Lewis acids (e.g., ZnCl₂) or palladium catalysts for cross-coupling reactions .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Analytical techniques:

  • NMR spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxybenzyl, fluorophenyl groups) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98% area under the curve) .
  • Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating kinase inhibitory activity, and how should IC₅₀ values guide lead optimization?

  • Assay design:

  • Kinase inhibition assays: Use fluorescence-based ADP-Glo™ or radiometric assays (³³P-ATP) to measure activity against kinases like EGFR or VEGFR2 .
  • Cell-based assays: Test cytotoxicity in cancer cell lines (e.g., MCF-7, HCT-116) using MTT or CellTiter-Glo® .
    • IC₅₀ interpretation:
  • Values <100 nM suggest high potency. Cross-test against off-target kinases to assess selectivity (e.g., >10-fold selectivity ratio) .

Q. How can computational modeling predict binding interactions with target kinases?

  • Approach:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding (e.g., fluorophenyl with hinge region) and steric fit of the isopropyl group .
  • MD simulations: Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes (RMSD <2.0 Å) .

Q. What strategies mitigate solubility challenges during biological testing?

  • Solutions:

  • Co-solvents: Use DMSO (≤0.1% v/v) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug derivatization: Introduce phosphate or PEG groups to improve pharmacokinetics .

Data Contradiction and Optimization

Q. How should discrepancies in biological activity data across studies be addressed?

  • Troubleshooting:

  • Assay variability: Standardize protocols (e.g., ATP concentration, incubation time) .
  • Compound stability: Verify storage conditions (-20°C, desiccated) and reconstitute in fresh DMSO .
  • Statistical analysis: Use ANOVA with post-hoc tests (p<0.05) to validate reproducibility across replicates .

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